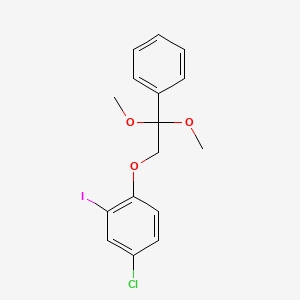
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with a 2,2-dimethoxy-2-phenylethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Etherification: The 2,2-dimethoxy-2-phenylethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds.
Applications De Recherche Scientifique
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence its reactivity and binding affinity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene can be compared with other halogenated aromatic compounds, such as:
4-Chloro-2-iodophenol: Similar structure but lacks the 2,2-dimethoxy-2-phenylethoxy group.
4-Bromo-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene: Similar structure but with a bromine atom instead of chlorine.
2-Iodo-4-methoxyphenol: Similar structure but with a methoxy group instead of the 2,2-dimethoxy-2-phenylethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
923595-06-6 |
|---|---|
Formule moléculaire |
C16H16ClIO3 |
Poids moléculaire |
418.65 g/mol |
Nom IUPAC |
4-chloro-1-(2,2-dimethoxy-2-phenylethoxy)-2-iodobenzene |
InChI |
InChI=1S/C16H16ClIO3/c1-19-16(20-2,12-6-4-3-5-7-12)11-21-15-9-8-13(17)10-14(15)18/h3-10H,11H2,1-2H3 |
Clé InChI |
BMIRQDGNAPWREX-UHFFFAOYSA-N |
SMILES canonique |
COC(COC1=C(C=C(C=C1)Cl)I)(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


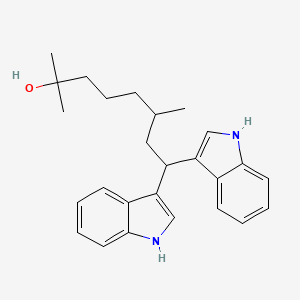
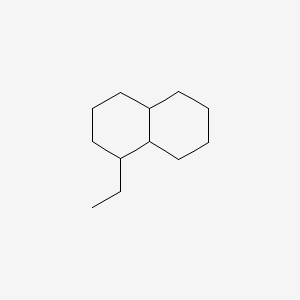
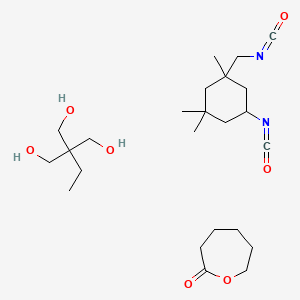
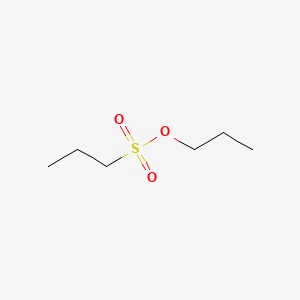
![2-[4-[2-(Benzoxazol-2-YL)vinyl]phenyl]-5-methylbenzoxazole](/img/structure/B14167890.png)
![2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14167898.png)
![2-methoxy-N-methyl-5-({3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanoyl}amino)benzamide](/img/structure/B14167902.png)
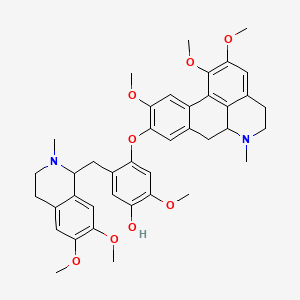
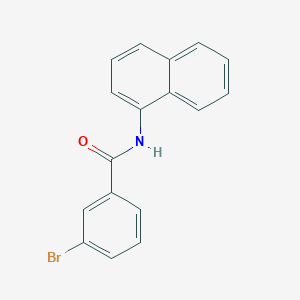


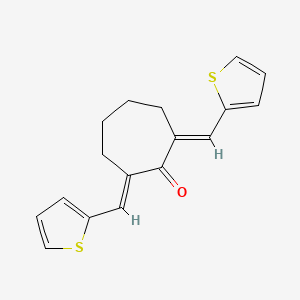
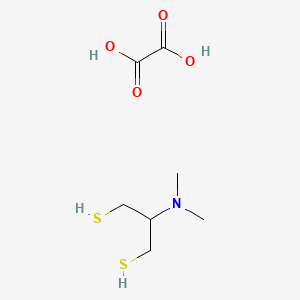
![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)
